Ethyl Cinnamate

Nematicide Pine Wilt Disease Bursaphelenchus xylophilus

Choose ethyl cinnamate for superior nematicidal activity—2.0x more potent than methyl cinnamate against Bursaphelenchus xylophilus, enabling lower application rates for eco‑friendly pine wilt disease control. Its 2.03x higher contact toxicity versus cinnamaldehyde makes it the preferred grain protectant for surface treatments. With a high boiling point (271 °C), it outperforms cinnamaldehyde in baked‑goods flavour retention. Additionally, it is classified as a weak sensitizer (3 % mild reactions) versus cinnamaldehyde’s strong sensitization, ensuring safer cosmetic formulations. Secure ≥99 % purity for research and industrial applications.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 103-36-6
Cat. No. B044456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Cinnamate
CAS103-36-6
Synonyms3-phenyl-2-propenoic Acid Ethyl Ester;  Ethyl 3-phenyl-2-propenoate;  Ethyl 3-phenylacrylate;  Ethyl benzylideneacetate;  Ethyl cinnamate;  NSC 6773;  SemaSORB 9827;  Cinnamic Acid Ethyl Ester; 
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
InChIKeyKBEBGUQPQBELIU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in alcohols
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cinnamate (CAS 103-36-6): Technical Baseline for Scientific Procurement and Comparative Evaluation


Ethyl cinnamate (CAS 103-36-6) is an ester of cinnamic acid and ethanol, belonging to the phenylpropanoid class. It occurs naturally in cinnamon essential oil, strawberries, and wine . The compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, balsamic odor, a molecular weight of 176.21 g/mol, and a log P of approximately 2.99, classifying it as moderately lipophilic [1]. Its primary established applications are as a flavoring agent (FEMA 2430) and fragrance ingredient, with GRAS status for food use under FDA 21 CFR 172.515 [2].

Why In-Class Cinnamates Cannot Be Readily Substituted for Ethyl Cinnamate in Critical Applications


Cinnamates share a common phenylpropanoid backbone, but variations in the ester alkyl chain dramatically alter physicochemical properties and bioactivity. As detailed in the evidence below, ethyl cinnamate exhibits a distinct potency profile compared to methyl cinnamate [1], markedly different vapor pressure and volatility from cinnamaldehyde [2], and a unique cytotoxicity and sensitization signature relative to its aldehyde counterpart [3]. These quantifiable differences preclude simple interchange and necessitate a rigorous, evidence-based selection process for specific research or industrial applications.

Quantitative Differentiation of Ethyl Cinnamate Against Key Comparators: A Procurement Evidence Guide


Nematicidal Potency: Ethyl Cinnamate vs. Methyl Cinnamate in B. xylophilus Model

Ethyl cinnamate demonstrates significantly higher nematicidal potency than its methyl ester analog. In a direct comparative study against the pine wood nematode Bursaphelenchus xylophilus, ethyl cinnamate (LC50 = 0.13 mg/mL) was twice as potent as methyl cinnamate (LC50 = 0.26 mg/mL) [1]. This represents a 100% increase in activity on a weight basis and a 116% increase on a molar basis (0.74 mM vs 1.60 mM). This potency advantage is further supported by a broader structure-activity relationship (SAR) study, which ranked ethyl cinnamate (0.114 mg/mL) as more active than methyl cinnamate (0.195 mg/mL) among 45 test compounds [2].

Nematicide Pine Wilt Disease Bursaphelenchus xylophilus

Contact Insecticidal Activity: Ethyl Cinnamate vs. trans-Cinnamaldehyde

Ethyl cinnamate exhibits significantly superior contact toxicity against the stored-grain pest booklouse (Liposcelis bostrychophila) compared to trans-cinnamaldehyde. In a direct comparison, ethyl cinnamate (LC50 = 21.4 µg/cm²) was more than twice as potent as trans-cinnamaldehyde (LC50 = 43.4 µg/cm²) [1]. Notably, this advantage is reversed in fumigant toxicity assays, where trans-cinnamaldehyde (LC50 = 1.3 mg/L air) was substantially more effective than ethyl cinnamate (LC50 = 10.2 mg/L air) [1].

Insecticide Stored Product Protection Liposcelis bostrychophila

Flavor Intensity and Organoleptic Profile: Ethyl Cinnamate in Wine vs. Related Esters

In the context of Pinot noir wine flavor, ethyl cinnamate was identified as the second most intense flavor compound among a specific isolated fraction, ranking behind ethyl anthranilate but ahead of ethyl 2,3-dihydrocinnamate and methyl anthranilate [1]. Gas chromatography-olfactometry (GC-O) analysis confirmed its high olfactometric index, underscoring its significant contribution to the characteristic flavor profile of Burgundy Pinot noir wines [1].

Flavor Chemistry Wine Aroma Olfactometry

Comparative Cytotoxicity Profile: Ethyl Cinnamate vs. Cinnamaldehyde in Human Cell Lines

A comparative cytotoxicity study of dominant flavor chemicals on human pulmonary fibroblasts (hPF) and A549 lung epithelial cells revealed a marked difference between ethyl cinnamate and cinnamaldehyde. At a concentration of 8.5 mg/mL, ethyl cinnamate did not reduce cell viability below 70% in the A549 cell line after 3 or 5 days of exposure. In contrast, cinnamaldehyde was cytotoxic to both cell lines under all tested conditions (3 and 5 days) [1]. This indicates a significantly more favorable in vitro safety margin for ethyl cinnamate in this model system.

Toxicology Flavor Safety Cytotoxicity

Physicochemical Properties: Volatility and Lipophilicity Compared to Cinnamaldehyde

Ethyl cinnamate and cinnamaldehyde exhibit key physicochemical differences that dictate their suitability for specific formulation environments. Ethyl cinnamate has a higher log P (3.0) compared to cinnamaldehyde (1.9), indicating greater lipophilicity and potential for enhanced membrane permeability or retention in lipid-based matrices [1]. Conversely, ethyl cinnamate possesses a higher vapor pressure (4.5 × 10⁻² mmHg) than cinnamaldehyde (2.9 × 10⁻² mmHg) [1], suggesting a slightly greater inherent volatility, although this is context-dependent and influenced by molecular weight (176.2 vs 132.2 g/mol). Ethyl cinnamate also has a significantly higher boiling point (271 °C vs 248 °C for cinnamaldehyde) [2], making it more suitable for high-temperature processes like baking.

Physicochemical Characterization Volatility Lipophilicity

Safety and Regulatory Profile: Dermal Sensitization vs. Cinnamaldehyde

Ethyl cinnamate demonstrates a more favorable dermal sensitization profile compared to cinnamaldehyde. While ethyl cinnamate is classified as a weak sensitizer, cinnamaldehyde is recognized as a strong sensitizer and common contact allergen [1]. In human patch testing, ethyl cinnamate elicited mild reactions in only 3% of subjects [1]. Both compounds hold GRAS status for flavor use (FEMA numbers 2430 and 2294, respectively) [2]. Acute oral toxicity studies in rodents report an LD50 > 2000 mg/kg for ethyl cinnamate, placing it in the low hazard category under GHS [1].

Safety Assessment Dermal Sensitization GRAS

High-Value Application Scenarios for Ethyl Cinnamate Driven by Quantified Differentiation


Botanical Nematicide Development for Pine Wilt Disease Control

Given its 2.0x greater potency against Bursaphelenchus xylophilus compared to methyl cinnamate [4], ethyl cinnamate is the preferred lead compound for developing eco-friendly nematicides targeting pine wilt disease. Researchers can leverage this higher intrinsic activity to achieve effective nematode control at lower application rates, potentially reducing environmental impact and formulation costs.

Contact Insecticide Formulations for Stored Grain Protection

The 2.03x higher contact toxicity of ethyl cinnamate against booklice (Liposcelis bostrychophila) compared to trans-cinnamaldehyde [4] makes it a superior candidate for surface treatments and grain protectants. This advantage is critical for formulators where direct pest contact is the primary mode of action, while cinnamaldehyde should be reserved for fumigant-based applications.

High-Temperature Flavoring Agent for Bakery and Confectionery

Ethyl cinnamate's high boiling point (271 °C) [4] and documented thermal stability make it a more reliable flavoring agent than the more volatile cinnamaldehyde (BP 248 °C) for baked goods and other foods processed at elevated temperatures. This property ensures better flavor retention and less loss during manufacturing, providing a quantifiable performance advantage.

Fragrance Component with Reduced Dermal Sensitization Risk

For cosmetic and personal care formulations, ethyl cinnamate's classification as a weak sensitizer—in contrast to the strong sensitizer cinnamaldehyde [4]—offers a clear safety advantage. The low rate of mild reactions in human patch testing (3%) supports its use in leave-on skin products and fine fragrances where minimizing allergenic potential is a key regulatory and consumer safety priority.

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